molecular formula C17H26N2O3S B5871319 N~1~-benzyl-N~2~-cyclohexyl-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~1~-benzyl-N~2~-cyclohexyl-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5871319
M. Wt: 338.5 g/mol
InChI Key: UITMQXRWLMUOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves intricate design and structure-activity relationship (SAR) exploration. For example, the design and synthesis of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) highlighted the optimization of benzamide and central ring components, leading to compounds demonstrating in vivo activity in a rodent cerebral spinal fluid (CSF) glycine model (Cioffi et al., 2013). Another study detailed the synthesis and biological evaluation of similar inhibitors, emphasizing the optimization of sulfonamide and benzamide appendages (Cioffi et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is meticulously studied to understand the stereochemistry and conformational preferences which are crucial for their biological activity. The crystal and molecular structures of N-organyl disulfonylamines, for example, have been determined to gain insights into the bonding geometry of nitrogen in these compounds, revealing significant features regarding their N–C bond distances and geometries (Jones et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving such compounds often entail the formation and transformation of key functional groups that influence their overall chemical behavior. For instance, the reaction of N-phenylsulfonyl- and N-methyl-N-(phenylsulfonyl)benzohydrazonoyl azides leading to the formation of tetrazoles and benzonitriles under specific conditions illustrates the reactive versatility of sulfonyl-containing compounds (Ito et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are vital for understanding their stability and applicability in different solvent systems. Studies on the polysulfonates of 1,1′-bis(4-hydroxy phenyl)cyclohexane with benzene and toluene disulfonyl chlorides provide data on their structural integrity and solvent interactions, showcasing the polymers' hydrolytic stability and biological activity (Desai et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the development of compounds with potential therapeutic use. The sulfonylation of benzylic C-H bonds, for example, demonstrates the chemical modification strategies that can be employed to introduce sulfonyl groups into complex molecules, thereby altering their chemical properties for specific applications (Gong et al., 2018).

properties

IUPAC Name

N-benzyl-2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(13-15-9-5-3-6-10-15)17(20)14-19(23(2,21)22)16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMQXRWLMUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.